molecular formula C16H25NaO5S B082700 Triton X-301 CAS No. 12627-38-2

Triton X-301

Cat. No.: B082700
CAS No.: 12627-38-2
M. Wt: 352.4 g/mol
InChI Key: PQSPZTWMLBELMD-UHFFFAOYSA-M
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Description

Triton X-301 is a non-ionic surfactant widely used in various scientific and industrial applications. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. This compound is a member of the Triton family of surfactants, which are characterized by their polyethylene glycol (PEG) head groups and hydrophobic alkyl chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triton X-301 is synthesized through the ethoxylation of octylphenol. The process involves the reaction of octylphenol with ethylene oxide under controlled conditions to produce a series of ethoxylated products. The degree of ethoxylation determines the specific properties of the resulting surfactant .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors where octylphenol and ethylene oxide are combined in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure efficient ethoxylation. The resulting product is then purified and formulated into a 20% aqueous dispersion for commercial use .

Chemical Reactions Analysis

Types of Reactions: Triton X-301 primarily undergoes reactions typical of non-ionic surfactants, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted ethoxylates .

Scientific Research Applications

Triton X-301 has a wide range of applications in scientific research, including:

Mechanism of Action

Triton X-301 exerts its effects through its ability to interact with hydrophobic and hydrophilic regions of molecules. The polyethylene glycol head group interacts with water, while the hydrophobic alkyl chain interacts with non-polar substances. This dual interaction allows this compound to reduce surface tension and enhance solubility. In biological systems, this compound can disrupt lipid bilayers, leading to cell lysis and solubilization of membrane proteins .

Comparison with Similar Compounds

    Triton X-100: Another non-ionic surfactant with similar properties but different ethoxylation degree.

    Triton X-114: Known for its phase separation properties at different temperatures.

    Nonidet P-40 (NP-40): A non-ionic surfactant used in similar applications but with a different hydrophobic chain structure.

    Igepal CA-630: Similar to Triton X-100 but with a different brand name

Uniqueness: Triton X-301 is unique due to its specific ethoxylation degree, which provides distinct solubilizing and stabilizing properties. It is particularly effective in applications requiring a balance between hydrophilicity and hydrophobicity .

Properties

IUPAC Name

sodium;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5S.Na/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)20-10-11-21-22(17,18)19;/h6-9H,10-12H2,1-5H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSPZTWMLBELMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155131
Record name Triton X-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12627-38-2
Record name Triton X-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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